APP-CHMINACA (PX-3) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole carboxamide subclass. [] This class of substances is frequently reported internationally as new psychoactive substances (NPS). [, ] Due to the rapid emergence of these compounds, research on their pharmacological and metabolic properties often lags behind their appearance on the market. [, ] Understanding these characteristics is crucial for clinical and forensic communities to identify causative agents in patient samples and assess their potential toxic effects. []
In vitro studies utilizing human liver microsomes have provided valuable insights into the Phase I metabolism of APP-CHMINACA. [] The primary metabolic pathways involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent. [] Researchers identified twelve metabolites encompassing seven distinct classes, with the most abundant being:
These metabolites, particularly M1, M2.1, and M6, are proposed as potential markers for identifying APP-CHMINACA consumption. []
App-chminaca was first synthesized in the early 2010s as part of a broader effort to develop new synthetic cannabinoids. It has been identified in various seized drug samples and is often found in herbal blends marketed as "legal highs." The compound has been detected in biological matrices, including hair, urine, and blood, indicating its use among recreational drug users.
App-chminaca is classified as a synthetic cannabinoid receptor agonist. It falls under the category of new psychoactive substances (NPS) and is often compared to other synthetic cannabinoids due to its structural similarities and pharmacological profiles.
The synthesis of App-chminaca involves several key steps that typically utilize indazole derivatives as starting materials. The process can be summarized as follows:
Technical details regarding the synthesis can include parameters such as reaction temperature, time, and solvent systems used during the process .
The molecular structure of App-chminaca features an indazole core with a carboxamide functional group. Its structural formula can be represented as follows:
The compound has a molecular weight of approximately 286.37 g/mol. Its chemical structure contributes to its interaction with cannabinoid receptors, influencing its pharmacological activity.
App-chminaca undergoes various chemical reactions typical of synthetic cannabinoids:
Technical details regarding these reactions often involve analytical methods such as gas chromatography-mass spectrometry (GC-MS) for detection and quantification of the compound and its metabolites in biological samples .
App-chminaca acts primarily as an agonist at the cannabinoid receptor type 1 (CB1), mimicking the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC). Upon binding to CB1 receptors located in the central nervous system, it induces various physiological effects including euphoria, altered perception, and increased appetite.
Studies indicate that App-chminaca exhibits a significantly higher binding affinity for CB1 compared to THC, which may contribute to its potency and potential for adverse effects .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .
App-chminaca is primarily used in research settings to study its pharmacological effects and mechanisms of action on cannabinoid receptors. It serves as a model compound for investigating the properties of synthetic cannabinoids and their interactions within biological systems.
Additionally, due to its presence in drug abuse contexts, it has been studied for its detection methods in forensic toxicology, helping authorities understand its prevalence in recreational drug use .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3